(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Description
Properties
IUPAC Name |
(5Z)-5-hydroxyimino-3-methyl-1,2-dihydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-6-8-4-2-3-5-9(8)10(12-15)11(13)14/h2-5,15H,6-7H2,1H3/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMHHPHTPYMULW-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(=NO)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC=CC=C2/C(=N/O)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 204.23 g/mol
- CAS Number : 253324-90-2
Synthesis
The compound can be synthesized through various methods, often involving the reaction of benzeneacetic acid derivatives with hydroxylamine. This process yields the oxime derivative, which is crucial for its biological activity.
Antioxidant and Antimicrobial Properties
Recent studies have indicated that derivatives of benzodiazepines, including this compound, exhibit notable antioxidant properties. For instance, hydroxylated analogs have shown improved performance against various fungal strains and bacteria. The incorporation of lipophilic groups has been linked to enhanced antimicrobial activity due to better membrane penetration .
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications at specific positions can significantly influence biological activity. For example:
- Position 10 : Methyl substitutions have been shown to enhance activity at peripheral benzodiazepine receptors (PBR).
- Chlorine Substituents : The introduction of chlorine at certain positions increases receptor affinity .
Case Studies
- Antifungal Activity : A study highlighted the efficacy of hydroxylated benzodiazepines against Sporothrix schenckii, demonstrating a high antifungal capacity and total antioxidant potential compared to conventional treatments like itraconazole .
- Antioxidant Effects : Investigations into the antioxidant properties of similar compounds indicated that they could mitigate oxidative stress in cellular models, suggesting therapeutic applications in conditions associated with oxidative damage .
Research Findings
A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of this compound:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to (Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one may exhibit antitumor properties. Research has shown that modifications on the benzo[d]azepine scaffold can lead to enhanced cytotoxicity against various cancer cell lines. This suggests potential applications in developing new anticancer agents.
Neuropharmacological Effects
The structural analogs of this compound have been investigated for their neuropharmacological effects, particularly in modulating neurotransmitter systems. Preliminary findings suggest that they may influence serotonin and dopamine pathways, which could be beneficial in treating neurological disorders such as depression and anxiety.
Enzyme Inhibition Studies
This compound can serve as a valuable tool in enzyme inhibition studies. Its hydroxyimino group may interact with various enzymes, making it suitable for exploring mechanisms of action and developing inhibitors for therapeutic purposes.
Synthesis of Novel Compounds
The compound can also be utilized as a precursor in the synthesis of novel chemical entities. Its unique structure allows for further chemical modifications that could lead to the discovery of new drugs with improved efficacy and reduced side effects.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzo[d]azepine derivatives, including this compound. The results indicated significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Neuropharmacological Profiling
A pharmacological study focused on the neuroactive properties of similar compounds demonstrated that they could enhance the release of serotonin in vitro. This finding suggests potential applications in treating mood disorders .
Case Study 3: Enzyme Interaction Studies
Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction of hydroxyimino compounds with acetylcholinesterase. The study found that these compounds could inhibit enzyme activity, indicating their potential as therapeutic agents for Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Parent Compound: 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS: 15987-50-5)
- Molecular Formula: C₁₀H₁₁NO
- Molecular Weight : 161.2 g/mol
- Key Differences: Lacks the hydroxyimino and methyl groups.
- Properties : Melting point = 158–160°C; pKa = 16.04.
- Applications : Serves as a scaffold for synthesizing derivatives with modified pharmacological profiles.
Brominated Derivative: 7-Bromo-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS: 740842-84-6)
- Molecular Formula: C₁₀H₁₀BrNO
- Molecular Weight : 240.10 g/mol
Ivabradine Hydrochloride (CAS: 1217510-38-7)
- Structure: Contains a 4,5-dihydrobenzo[d]azepin-2-one core with dimethoxy and methylamino substituents.
- Applications: Clinically used as a heart rate-lowering agent, highlighting the pharmacological relevance of benzoazepinone derivatives.
Functional Group Modifications
Hydroxyimino Analogs
- (4Z)-1-(3,4-Dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS: N/A) Structure: Pyrazolone ring with hydroxyimino and aryl substituents. Key Differences: Replaces the benzoazepinone core with a pyrazolone system, reducing ring strain and altering hydrogen-bonding capacity.
Diazepine Derivatives
- Compound 11p (): A benzo[e][1,4]diazepin-2-one derivative with a tetrazolyl-acetamide side chain.
- Key Differences : The 1,4-diazepine ring and extended side chain may enhance binding to biological targets like kinases or GPCRs.
Coumarin-Fused Derivatives
Physicochemical and Pharmacological Comparisons
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare (Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one?
- Methodological Answer : Synthesis typically involves cyclization of aryl radicals or substitution reactions on benzazepine precursors. For example, cyclization of nitro-containing intermediates (e.g., 17c-endo in ) under radical conditions can yield the azepine core. The hydroxyimino group is introduced via oximation of a ketone precursor using hydroxylamine under acidic or neutral conditions. Yields vary (49–67% in and ), requiring optimization of reaction time, temperature, and stoichiometry. Key intermediates include 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives ( ) .
Q. How is the structural identity and purity of the compound confirmed?
- Methodological Answer :
- NMR : ¹H NMR identifies the hydroxyimino proton (δ ~10 ppm, singlet) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms the ketone (C=O, δ ~200 ppm) and azepine ring carbons ().
- IR : C=O stretches (1650–1700 cm⁻¹) and N–O stretches (hydroxyimino, ~900 cm⁻¹) are critical ().
- Mass Spectrometry : ESI-HRMS matches the molecular ion [M+H]⁺ (e.g., m/z 337 in ) and fragmentation patterns .
Q. What analytical methods are used to assess impurities in the compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Relative retention times (RRT) are calibrated against pharmacopeial standards (). For example, impurities ≤0.5% are acceptable per pharmacopeial guidelines, with total impurities ≤2.0% () .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize geometry and compute HOMO-LUMO gaps to predict redox behavior. Molecular docking (e.g., using AutoDock Vina) assesses interactions with biological targets like σ1 receptors, guided by binding affinity studies in . MM-PBSA scoring evaluates ligand-receptor stability .
Q. What strategies address stereoselectivity challenges in synthesizing the (Z)-configuration?
- Methodological Answer : The (Z)-configuration is confirmed via NOESY NMR (nuclear Overhauser effect between hydroxyimino and adjacent protons) or X-ray crystallography. For example, X-ray structures in resolve stereochemistry in benzodiazepine analogs. Reaction conditions (e.g., pH, solvent polarity) favor kinetic control to minimize isomerization .
Q. How does structural modification of the azepine core affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies replace the hydroxyimino group with other moieties (e.g., isoindoline-1,3-dione in ) to probe binding affinity. Docking simulations ( ) show that steric bulk at the 3-methyl position enhances σ1 receptor interactions, while electron-withdrawing groups reduce metabolic instability .
Q. What conformational dynamics are observed in the seven-membered azepine ring?
- Methodological Answer : Cremer-Pople puckering parameters ( ) quantify ring non-planarity. Molecular dynamics simulations (e.g., AMBER force field) reveal chair-like or boat-like conformers. Experimental data (e.g., NMR coupling constants) correlate with computed puckering amplitudes (q ~0.5 Å) .
Q. How can reaction mechanisms for cyclization steps be validated experimentally?
- Methodological Answer : Radical trapping experiments (e.g., TEMPO) or isotopic labeling (¹³C/²H) track intermediates. For example, uses ESI-HRMS to identify radical adducts (m/z discrepancies <0.005 Da). Kinetic studies (variable-temperature NMR) determine activation parameters for 6-exo vs. 7-endo cyclization pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
